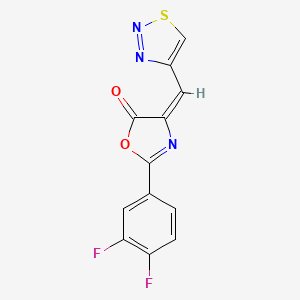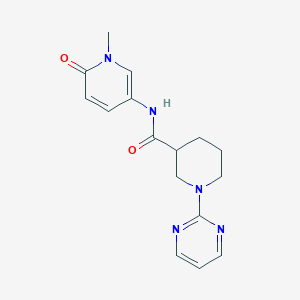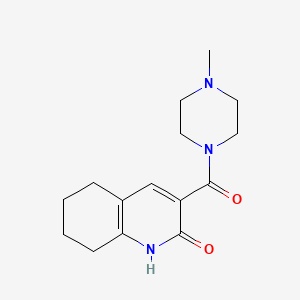
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone, also known as DMFE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMFE is a ketone derivative that belongs to the class of arylalkyl ketones.
Wirkmechanismus
The mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone is not fully understood, but it is believed to act on multiple targets in the body. 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been found to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, enhance cognitive function, and modulate mood. 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has several advantages for lab experiments, including its ease of synthesis and low toxicity. It also has a relatively long half-life, which allows for sustained effects. However, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone research. One area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with chemotherapy drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone and its potential effects on other targets in the body.
Synthesemethoden
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone can be synthesized using various methods, including the reaction of 2-fluoroacetophenone with 3,3-dimethylmorpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-fluoroacetophenone with 3,3-dimethylmorpholine N-oxide in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to enhance the efficacy of chemotherapy drugs. In neurology, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone has been shown to have anxiolytic and antidepressant effects.
Eigenschaften
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2)10-18-8-7-16(14)13(17)9-11-5-3-4-6-12(11)15/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJKCNHOZURFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylmorpholin-4-yl)-2-(2-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)

![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)

![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)
![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)